molecular formula C10H14O2 B8551138 2-(3-Hydroxypropyl)-6-methylphenol

2-(3-Hydroxypropyl)-6-methylphenol

Cat. No.: B8551138
M. Wt: 166.22 g/mol
InChI Key: UGYHPWCHQDBLOY-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-6-methylphenol (CAS: 106800-28-6) is a phenolic compound with the molecular formula C10H14O3 and a molecular weight of 182.216 g/mol. Its structure features a phenol ring substituted with a methyl group at position 6 and a 3-hydroxypropyl chain at position 2 (Figure 1). This compound is primarily isolated from fungal endophytes, such as Phomopsis fukushii found in Paris polyphylla var. yunnanensis . It exhibits notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an inhibition zone diameter of 15.2 mm at 50 µg/6 mm disk .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(3-hydroxypropyl)-6-methylphenol

InChI

InChI=1S/C10H14O2/c1-8-4-2-5-9(10(8)12)6-3-7-11/h2,4-5,11-12H,3,6-7H2,1H3

InChI Key

UGYHPWCHQDBLOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Antibacterial Activity: The 3-hydroxypropyl group is critical for anti-MRSA activity, as seen in both 2-(3-Hydroxypropyl)-6-methylphenol and its analogue Compound 13. However, Compound 12, which replaces the hydroxypropyl with a 2-hydroxyethyl group, shows stronger activity (17.9 mm vs. 15.2 mm), suggesting that shorter alkyl chains may enhance potency . The presence of methoxy groups in Compound 13 reduces its activity compared to Compound 12, likely due to increased hydrophobicity or steric hindrance .

Role of Complex Substituents :

  • The benzofuran derivative from Krameria spp. demonstrates anti-inflammatory effects via NF-κB and COX-2 inhibition, highlighting how fused aromatic systems expand pharmacological utility beyond antibacterial activity .
  • Compound 9 from Cerasus tomentosa incorporates a diarylpropane-diol backbone , which may confer antioxidant properties typical of lignans, though its specific activity remains uncharacterized .

Bioavailability and Synthesis Considerations: this compound’s simpler structure (MW = 182.216) compared to analogues like Compound 13 (MW ≈ 330–350 estimated) may improve synthetic accessibility and bioavailability .

Mechanistic and Pharmacological Differences

  • Antibacterial vs. Anti-inflammatory Profiles: While this compound and its fungal-derived analogues target MRSA, the benzofuran-based neolignans from Krameria exhibit anti-inflammatory mechanisms, indicating that structural complexity (e.g., fused rings) diversifies biological targets .
  • Methoxy Group Impact : Methoxy substituents, as in Compound 13, may reduce antibacterial efficacy but enhance stability or tissue penetration in other contexts .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2-(3-Hydroxypropyl)-6-methylphenol?

Methodological Answer: To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to process diffraction data . The WinGX software suite can integrate tools for data reduction (e.g., SAINT), absorption correction (SADABS), and visualization (ORTEP-3) to generate thermal ellipsoid plots . Ensure data quality by verifying R-factors (e.g., R1 < 0.05) and checking for disorder modeling in the hydroxypropyl group.

Q. How is the antimicrobial activity of this compound evaluated against methicillin-resistant Staphylococcus aureus (MRSA)?

Methodological Answer: Antimicrobial efficacy is typically assessed via:

  • Disk diffusion assay : Impregnate sterile 6 mm disks with 50 μg of the compound and measure inhibition zones (e.g., 15.2 mm for this compound in Deshmukh et al. ).
  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution per CLSI guidelines. For example, related phenolic compounds from Phomopsis fukushii showed MIC values ranging from 31.2–62.4 μg/mL against bacterial pathogens .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different fungal sources?

Methodological Answer: Discrepancies may arise due to structural variations (e.g., substituent positions) or assay conditions. To address this:

  • Perform comparative structural analysis using NMR and HPLC to confirm compound purity and identity.
  • Re-evaluate bioactivity under standardized conditions (e.g., consistent inoculum size, solvent controls). For example, Phomopsis isolates from Paris polyphylla showed varying inhibition zones (15.2–21.8 mm) depending on substituents like methoxy vs. hydroxy groups .
  • Conduct structure-activity relationship (SAR) studies to isolate the impact of functional groups on antimicrobial potency .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations are widely employed:

  • Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets.
  • Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. For example, similar phenolic compounds exhibited charge transfer interactions critical for antimicrobial activity .
  • Perform molecular docking against MRSA targets (e.g., penicillin-binding protein 2a) to simulate binding affinities .

Q. How is the pharmacological safety of this compound assessed in preclinical studies?

Methodological Answer:

  • Acute oral toxicity : Follow OECD Guideline 423. A related compound showed an LD50 >2000 mg/kg in rats, indicating low acute toxicity .
  • Mutagenicity testing : Use the Ames test (OECD 471) to assess regressive mutations. Negative results in bacterial reverse mutation assays suggest low genotoxic risk .

Data Contradiction Analysis

Q. Why do bioactivity results for this compound derivatives vary between studies?

Key Factors:

  • Structural isomerism : Derivatives with hydroxypropyl vs. hydroxymethyl groups exhibit differing antibacterial potency. For example, 4-(3-methoxy-5-methylphenoxy)-2-(3-hydroxypropyl)-6-methylphenol showed lower activity (15.2 mm inhibition) compared to analogs with shorter side chains .
  • Assay variability : Differences in MRSA strains, inoculum preparation, or solvent polarity (e.g., DMSO vs. ethanol) can alter bioavailability. Standardize protocols using CLSI M07-A11 guidelines .

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